molecular formula C36H26AlF36IO4 B3028592 Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate CAS No. 2350272-68-1

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate

Cat. No.: B3028592
CAS No.: 2350272-68-1
M. Wt: 1360.4 g/mol
InChI Key: VTGHKQSDLHXQNS-UHFFFAOYSA-N
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Description

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate (IOC-A) is a hypervalent iodonium salt characterized by its cationic iodonium core paired with the tetra(nonafluoro-tert-butoxy)aluminate counterion (Al(OC(CF₃)₃)₄⁻). This compound is widely utilized as a cationic photoinitiator in polymerization processes, particularly for epoxy resins and carbon fiber composites, due to its high thermal stability and efficient initiation properties under UV or thermal activation . The bulky, fluorinated counterion enhances solubility in nonpolar matrices and reduces nucleophilicity, thereby increasing the reactivity of the iodonium cation .

Properties

IUPAC Name

bis(4-tert-butylphenyl)iodanium;tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H26I.4C4F9O.Al/c1-19(2,3)15-7-11-17(12-8-15)21-18-13-9-16(10-14-18)20(4,5)6;4*5-2(6,7)1(14,3(8,9)10)4(11,12)13;/h7-14H,1-6H3;;;;;/q+1;4*-1;+3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VTGHKQSDLHXQNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)[I+]C2=CC=C(C=C2)C(C)(C)C.C(C(F)(F)F)(C(F)(F)F)(C(F)(F)F)O[Al-](OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)(OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F)OC(C(F)(F)F)(C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C36H26AlF36IO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2350272-68-1
Record name Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
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Chemical Reactions Analysis

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate undergoes various chemical reactions, including:

Common reagents used in these reactions include strong acids, bases, and other nucleophiles. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate has a wide range of applications in scientific research:

Mechanism of Action

The primary mechanism by which Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate exerts its effects is through the generation of acid upon exposure to light. This process involves the cleavage of the iodonium group, releasing protons and resulting in a decrease in pH. The molecular targets and pathways involved include the activation of photopolymerization reactions and the initiation of acid-catalyzed processes .

Comparison with Similar Compounds

Structural and Functional Differences

IOC-A belongs to a class of diaryliodonium salts with varying counterions. Key analogs include:

Compound Name (Abbreviation) Counterion Key Properties
IOC-A Tetra(nonafluoro-tert-butoxy)aluminate (Al(OC(CF₃)₃)₄⁻) High thermal stability, low nucleophilicity, superior solubility in fluorinated matrices .
Bis(4-tert-butylphenyl)iodonium triflate (IOC-T) Triflate (CF₃SO₃⁻) Moderate stability, cost-effective, widely used in organic synthesis .
Bis(4-tert-butylphenyl)iodonium hexafluorophosphate (IOC-P) Hexafluorophosphate (PF₆⁻) Good solubility in polar solvents, moderate thermal stability .
Bis(4-fluorophenyl)iodonium triflate (IOC-FT) Triflate (CF₃SO₃⁻) Enhanced electrophilicity due to electron-withdrawing fluorine substituents .
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate (IOC-8) Hexafluoroantimonate (SbF₆⁻) High reactivity but hygroscopic and less stable .

Thermal Stability and Reactivity

  • IOC-A: The tetra(nonafluoro-tert-butoxy)aluminate counterion imparts exceptional thermal stability (>250°C), making IOC-A suitable for high-temperature curing processes in composites . The fluorinated groups reduce ion pairing, enhancing the iodonium cation’s electrophilicity .
  • IOC-T and IOC-P : These exhibit lower thermal stability (decomposition ~150–200°C) due to smaller, less shielded counterions. Triflate’s strong electron-withdrawing nature accelerates cationic polymerization but may lead to premature decomposition in harsh conditions .
  • IOC-8 : While SbF₆⁻ offers high Lewis acidity, it is prone to hydrolysis, limiting its use in moisture-sensitive applications .

Solubility and Application-Specific Performance

  • IOC-A : Solubility in fluorinated solvents and epoxy resins is superior due to the lipophilic, fluorinated counterion. This property is critical in aerospace-grade carbon/epoxy composites, where homogeneous initiation is required .
  • IOC-T and IOC-P : Preferentially soluble in polar aprotic solvents (e.g., acetonitrile), making them suitable for solution-phase organic syntheses .
  • IOC-FT: Fluorine substituents on the aryl rings improve compatibility with fluorinated monomers but may reduce shelf life due to increased sensitivity .

Biological Activity

Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate (CAS Number: 2350272-68-1) is a complex organoiodine compound known for its unique properties and applications in various fields, particularly in photopolymerization processes and biomedicine. This article focuses on the biological activity of this compound, exploring its mechanisms of action, biochemical pathways, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C36H26AlF36IO4C_{36}H_{26}AlF_{36}IO_{4}, with a molecular weight of 1360.42 g/mol. The compound is characterized by a bulky iodonium moiety, which contributes to its reactivity and utility as a photoacid generator (PAG) in various applications.

PropertyValue
Molecular FormulaC₃₆H₂₆AlF₃₆IO₄
Molecular Weight1360.42 g/mol
CAS Number2350272-68-1
IUPAC Namebis(4-tert-butylphenyl)iodanium; tetrakis[[1,1,1,3,3,3-hexafluoro-2-(trifluoromethyl)propan-2-yl]oxy]alumanuide

This compound functions primarily as a photoacid generator. Upon exposure to ultraviolet (UV) light, it releases protons (H⁺), leading to a decrease in pH which can influence various biological processes. This mechanism is particularly useful in controlled drug delivery systems and in enhancing cellular uptake of therapeutic agents.

Biochemical Pathways

The compound's interaction with biological membranes has been studied to assess its pharmacological relevance. Its affinity for human serum albumin (HSA) and low-density lipoprotein (LDL) indicates potential implications in drug formulation and delivery systems. The logP (partition coefficient) values suggest that the compound can effectively penetrate cellular membranes, enhancing its bioavailability.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Cellular Uptake and Photodynamic Activity : Research has shown that incorporating this compound into polymeric micelles significantly enhances cellular uptake and photocytotoxicity in cancer cell lines. This was demonstrated in vivo using CT26 bearing BALB/c mice, where improved biodistribution and photodynamic efficacy were observed .
  • Oxidative Reactions : The compound has been utilized as an effective reagent for oxidizing primary alcohols to aldehydes and secondary alcohols to ketones under mild conditions. This reaction showcases its utility in organic synthesis while highlighting its biological relevance in metabolic pathways .
  • Antiproliferative Activity : In studies evaluating antiproliferative effects against human breast cancer cell lines (MCF-7), compounds related to Bis[4-(tert-butyl)phenyl]iodonium demonstrated significant activity with IC50 values indicating effective inhibition of cell growth .

Q & A

Q. What are the standard protocols for synthesizing Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate, and what analytical techniques are critical for confirming its purity?

Answer: The synthesis typically involves a two-step process:

Iodonium Salt Formation : Reacting 4-(tert-butyl)phenyl iodide with a hypervalent iodine reagent (e.g., [bis(trifluoroacetoxy)iodo]benzene) under inert conditions to form the iodonium cation .

Counterion Exchange : Metathesis with a fluorinated aluminate (e.g., potassium tetra(nonafluoro-tert-butoxy)aluminate) in anhydrous solvents like dichloromethane or THF .

Q. Critical Analytical Techniques :

  • NMR Spectroscopy : Confirm iodonium cation integrity (e.g., characteristic downfield shifts for aromatic protons in 1HNMR^1H \text{NMR}).
  • FTIR : Verify fluorinated aluminate counterion presence (C-F stretching vibrations at 1150–1250 cm1^{-1}).
  • Elemental Analysis : Validate stoichiometry (e.g., fluorine content via combustion analysis).
  • X-ray Crystallography : Resolve structural ambiguities, particularly for fluorinated moieties .

Q. How should researchers handle and store this compound to prevent decomposition during experiments?

Answer:

  • Storage : Store at –20°C under inert gas (argon or nitrogen) in light-resistant containers. The fluorinated counterion is hygroscopic; prolonged exposure to moisture leads to hydrolysis .
  • Handling : Use gloveboxes for air-sensitive steps. Pre-dry solvents (e.g., molecular sieves for THF) to minimize water ingress.
  • Stability Tests : Conduct periodic 1HNMR^1H \text{NMR} checks to detect decomposition (e.g., free 4-(tert-butyl)phenol peaks at δ 5.5–6.0 ppm) .

Advanced Research Questions

Q. What experimental design strategies are recommended for optimizing its use as a photoinitiator in radical polymerization?

Answer: A factorial design approach is optimal to evaluate interactions between variables :

  • Key Factors : Light intensity, monomer concentration, initiator loading.
  • Response Variables : Polymerization rate (via real-time FTIR), molecular weight (GPC).

Q. Example Design Table :

FactorLow LevelHigh Level
Light Intensity10 mW/cm²50 mW/cm²
[Monomer]1.0 M3.0 M
[Initiator]0.1 mol%0.5 mol%

Analysis : Use ANOVA to identify significant factors. For instance, high light intensity may accelerate initiation but increase side reactions (e.g., chain transfer) .

Q. How can researchers resolve contradictions in reported catalytic activity data for this compound in C–H functionalization reactions?

Answer: Discrepancies often arise from:

  • Solvent Effects : Polar aprotic solvents (e.g., DMF) stabilize the iodonium cation but may coordinate to the aluminate, reducing reactivity. Compare results in DMF vs. non-coordinating solvents (e.g., toluene) .
  • Substrate Scope : Electron-deficient substrates typically show higher yields due to enhanced electrophilicity of the iodonium intermediate. Re-evaluate studies using standardized substrates (e.g., benzene derivatives with controlled substituents).
  • Mechanistic Probes : Use deuterium labeling (kH/kDk_H/k_D) to distinguish between single-electron transfer (SET) and polar pathways .

Q. What computational methods are suitable for modeling the redox behavior of this iodonium salt in photoredox catalysis?

Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level. Calculate reduction potentials (vs. SCE) using the Born-Haber cycle for the iodonium cation/aluminate pair .
  • TD-DFT : Predict UV-vis absorption spectra to correlate with experimental λmax (critical for photoactivity tuning).
  • Solvent Models : Apply the SMD continuum model to account for solvent effects on redox potentials .

Q. What challenges arise in characterizing its thermal stability, and how can they be mitigated?

Answer:

  • Challenge : Decomposition overlaps with melting points (e.g., exothermic events in DSC complicate interpretation).
  • Mitigation Strategies :
    • TGA-MS Coupling : Correlate mass loss with evolved gases (e.g., detection of HF release indicates fluorinated counterion degradation).
    • Isothermal Studies : Conduct stability assays at 80–100°C to simulate reaction conditions, monitoring via <sup>19</sup>F NMR for fluoride byproducts .

Q. How does the fluorinated counterion influence its solubility in non-polar matrices, and what implications does this have for applications in polymer composites?

Answer:

  • Solubility Mechanism : The perfluorinated tert-butoxy groups enhance solubility in fluorinated solvents (e.g., perfluorohexane) via "fluorophilic" interactions. This property enables uniform dispersion in fluoropolymers (e.g., PVDF) .
  • Composite Performance : Improved solubility reduces phase separation, enhancing mechanical strength. Validate via SEM-EDS mapping to confirm homogeneous Al/F distribution in the polymer matrix .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate
Reactant of Route 2
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Bis[4-(tert-butyl)phenyl]iodonium Tetra(nonafluoro-tert-butoxy)aluminate

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